molecular formula C8H15N3O B15314394 4-(3-Amino-4-methyl-1h-pyrazol-1-yl)butan-1-ol

4-(3-Amino-4-methyl-1h-pyrazol-1-yl)butan-1-ol

Cat. No.: B15314394
M. Wt: 169.22 g/mol
InChI Key: BGNMZXZMKGRQLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Amino-4-methyl-1h-pyrazol-1-yl)butan-1-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an amino group at the 3-position and a methyl group at the 4-position of the pyrazole ring, along with a butanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Amino-4-methyl-1h-pyrazol-1-yl)butan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-4-methylpyrazole with butanal in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the presence of an acid or base catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Amino-4-methyl-1h-pyrazol-1-yl)butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of substituted pyrazoles .

Scientific Research Applications

4-(3-Amino-4-methyl-1h-pyrazol-1-yl)butan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Amino-4-methyl-1h-pyrazol-1-yl)butan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The compound may also participate in electron transfer reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 4-(3-Amino-4-methyl-1h-pyrazol-1-yl)butan-1-ol is unique due to its specific substitution pattern and the presence of the butanol side chain, which imparts distinct chemical and biological properties compared to other pyrazole derivatives .

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

4-(3-amino-4-methylpyrazol-1-yl)butan-1-ol

InChI

InChI=1S/C8H15N3O/c1-7-6-11(10-8(7)9)4-2-3-5-12/h6,12H,2-5H2,1H3,(H2,9,10)

InChI Key

BGNMZXZMKGRQLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.